3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one is a complex organic compound that features a unique combination of bromine, fluorine, and hydroxyl groups attached to an indole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-hydroxyacetophenone to obtain 5-bromo-2-hydroxyacetophenone . This intermediate is then subjected to a series of reactions, including fluorination and cyclization, to form the final indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with serine/threonine-protein kinases, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-2-hydroxyphenyl)nitronyl nitroxide
- 1,3-bis(5-bromo-2-hydroxyphenyl-methylideneamino)guanidine hydrochloride
Uniqueness
3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of bromine, fluorine, and hydroxyl groups on an indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H9BrFNO3 |
---|---|
Molecular Weight |
338.13 g/mol |
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)-5-fluoro-3-hydroxy-1H-indol-2-one |
InChI |
InChI=1S/C14H9BrFNO3/c15-7-1-4-12(18)10(5-7)14(20)9-6-8(16)2-3-11(9)17-13(14)19/h1-6,18,20H,(H,17,19) |
InChI Key |
NHHARPADRKBDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)(C3=C(C=CC(=C3)Br)O)O |
Origin of Product |
United States |
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